2-(5-{3-[(3-chloro-4-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid -

2-(5-{3-[(3-chloro-4-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid

Catalog Number: EVT-3866563
CAS Number:
Molecular Formula: C22H15ClN2O4
Molecular Weight: 406.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. endo-6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl-2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylate hydrochloride (DAU 6285)

Compound Description: DAU 6285 is a potent and selective 5-hydroxytryptamine4 (5-HT4) receptor antagonist. Studies have shown that it acts as a silent, competitive antagonist at 5-HT4 receptors in rat esophageal tunica muscularis mucosae (TMM) and guinea pig ileum.

Reference:

2. 2-({[5-(3-chloro-2-oxo-4-substituted-phenylazetidin-1-yl)-1,3,4-thiadiazol-2-yl]methyl}amino)benzoic acid (13-20)

Compound Description: This series of compounds (13-20) are novel 1,3,4-thiadiazole substituted azetidinone derivatives synthesized and tested for antimicrobial activity.

Reference:

3. 2-({[5-(4-oxo-2-substituted-phenyl-1,3-thiazolidin-3-yl)-1,3,4-thiadiazol-2-yl]methyl}amino)benzoic acid (21-28)

Compound Description: This is another series of novel 1,3,4-thiadiazole substituted thiazolidinone derivatives synthesized and evaluated for their antimicrobial activity.

Reference:

4. 6-chloro-2-(chloromethyl)-3-[phenyl]quinazolin-4(3H)-one

Compound Description: This compound serves as a key intermediate in the synthesis of substituted (4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methyl nitrite derivatives, which are evaluated for antimicrobial activity.

Reference:

5. 2-{(5-amino-1,3,4-thiazole-2-yl)amino}-4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid (TAB)

Compound Description: TAB is a novel thiadiazole-containing compound synthesized and evaluated as an anti-breast cancer agent. It demonstrated significant activity in reducing Ehrlich tumor size in vivo.

Reference:

6. 4-(4-chloro-3-methylphenyl)-4-oxo-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)]sulfanyl-butanoic acid (TSB)

Compound Description: TSB is another novel thiadiazole-containing compound designed and tested as an anti-breast cancer agent. It exhibited potent anti-breast cancer activity in vitro and in vivo.

Reference:

7. 4-(4-chloro-3-methylphenyl)-4-oxo-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)]sulfonyl-butanoic acid (TSSB)

Compound Description: TSSB is a third novel thiadiazole-containing compound synthesized and evaluated for its anti-breast cancer properties. It showed significant efficacy in reducing Ehrlich tumor size in vivo.

Reference:

8. 2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoic acid (PT1)

Compound Description: PT1 is a small molecule compound known to specifically activate 5′-adenosine monophosphate-activated protein kinase (AMPK), which plays a crucial role in inducing autophagy. It has demonstrated cardioprotective effects against ischemia/reperfusion injury.

Reference:

9. 4,4′,4″-(4-Propyl-[1H]-pyrazole-1,3,5-triyl)trisphenol (PPT)

Compound Description: PPT is a novel anti-staphylococcal compound identified using a whole-animal screening approach. It has shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) infections.

Reference:

10. (1S,2S)-2-[2-[[3-(1H-Benzimidazol-2-yl)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride (NNC)

Compound Description: NNC is another novel anti-staphylococcal compound identified using a whole-animal screening method. It has demonstrated effectiveness against MRSA infections.

Reference:

11. 4,5,6,7-Tetrabromobenzotriazole (TBB)

Compound Description: TBB is a newly identified anti-staphylococcal compound discovered through a whole-animal screening approach. It exhibits significant activity against MRSA infections.

Reference:

12. 3-[2-[2-Chloro-4-[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]benzoic acid (GW4064)

Compound Description: GW4064 is a newly identified anti-staphylococcal compound discovered using a whole-animal screening approach. It shows potent activity against MRSA infections.

Reference:

13. N-(Cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino]benzamide (PD198306)

Compound Description: PD198306 is a newly discovered anti-staphylococcal compound identified using a whole-animal screening method. It exhibits promising activity against MRSA infections.

Reference:

14. 3-amino-5-[1-[2-({4-[amino(imino)methyl]benzyl}amino)-2-oxoethyl]-3-chloro-5-(isopropylamino)-6-oxo-1,6-dihydropyrazin-2-yl]benzoic acid dihydrochloride (PHA-927F)

Compound Description: PHA-927F is a selective, small-molecule inhibitor of tissue factor/factor VIIa (TF/VIIa). It has been shown to effectively prevent arterial thrombosis in a nonhuman primate model.

Properties

Product Name

2-(5-{3-[(3-chloro-4-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid

IUPAC Name

2-[5-[(E)-3-(3-chloro-4-methylanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoic acid

Molecular Formula

C22H15ClN2O4

Molecular Weight

406.8 g/mol

InChI

InChI=1S/C22H15ClN2O4/c1-13-6-7-15(11-19(13)23)25-21(26)14(12-24)10-16-8-9-20(29-16)17-4-2-3-5-18(17)22(27)28/h2-11H,1H3,(H,25,26)(H,27,28)/b14-10+

InChI Key

CBAROPJUJNLTLG-GXDHUFHOSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3C(=O)O)C#N)Cl

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3C(=O)O)/C#N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.